1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]- typically involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease progression . The compound’s ability to form hydrogen bonds with proteins and enzymes is crucial for its biological activity .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]- can be compared with other indole derivatives such as:
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with significant biological functions.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
540740-80-5 |
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Molecular Formula |
C17H15ClN2OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-chloro-3-(3,5-dimethylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2OS/c1-9-5-10(2)7-12(6-9)22-16-13-8-11(18)3-4-14(13)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
InChI Key |
JIOPNWUVWRQXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)C |
Origin of Product |
United States |
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